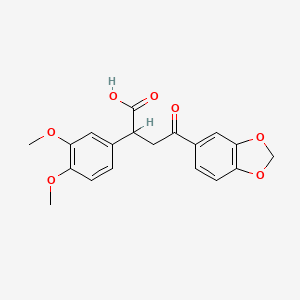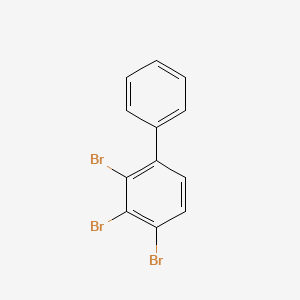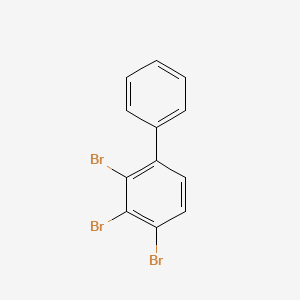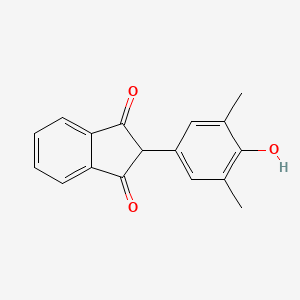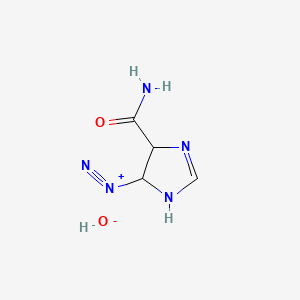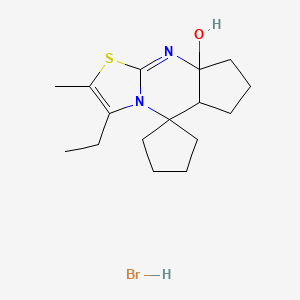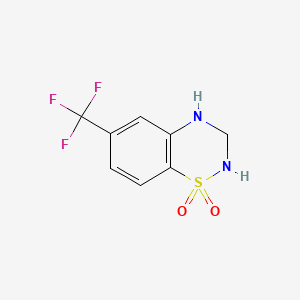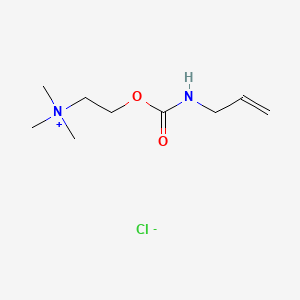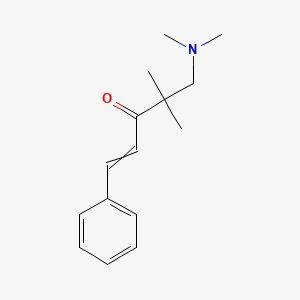
1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- is a chemical compound that belongs to the class of 1,3,5-triazines. This compound is characterized by a triazine ring substituted with a 2-chlorophenyl group and two amino groups at positions 2 and 4. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanoguanidine, aromatic aldehydes, and arylamines.
Condensation Reaction: A three-component condensation reaction is carried out in the presence of hydrochloric acid. This reaction forms the dihydrotriazine ring.
Rearrangement and Dehydrogenation: The dihydrotriazine ring undergoes rearrangement and dehydrogenative aromatization when treated with a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction .
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazine ring or the substituents.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the amino groups or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
科学研究应用
1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound has been explored for its potential as an anticancer agent.
Materials Science: It is used in the development of ultraviolet rays absorbers due to its exceptional photostability.
Agriculture: The compound is investigated for its herbicidal properties and its ability to inhibit specific enzymes in plants.
作用机制
The mechanism of action of 1,3,5-triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- involves:
Molecular Targets: The compound targets specific enzymes and proteins in cells, leading to inhibition of their activity.
Pathways Involved: In cancer cells, it induces apoptosis by disrupting key signaling pathways and inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
1-(3-chlorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine: Similar structure with a different position of the chlorine atom.
6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines: These compounds exhibit similar biological activities but with different aryl substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(2-chlorophenyl)-1,6-dihydro-6,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an ultraviolet rays absorber and its selective antiproliferative activity against cancer cells make it a valuable compound in various research fields .
属性
CAS 编号 |
20292-77-7 |
|---|---|
分子式 |
C11H14ClN5 |
分子量 |
251.71 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H4,13,14,15,16) |
InChI 键 |
UKZMOMDQRPCKFB-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC=CC=C2Cl)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


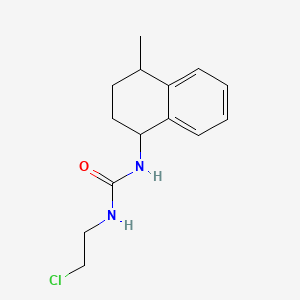
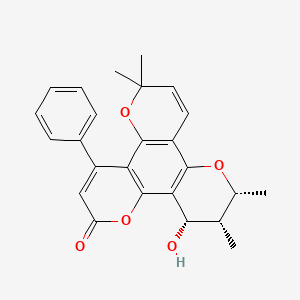
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)


